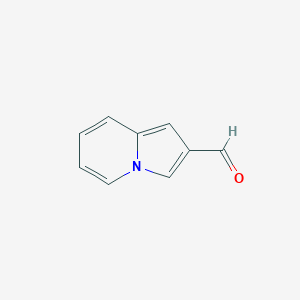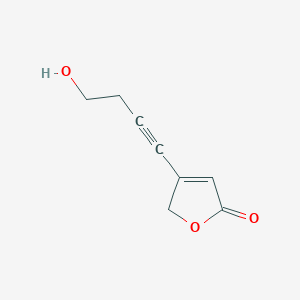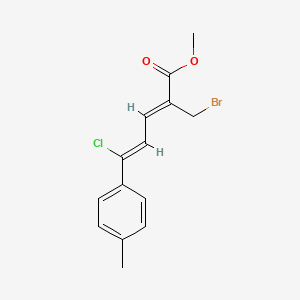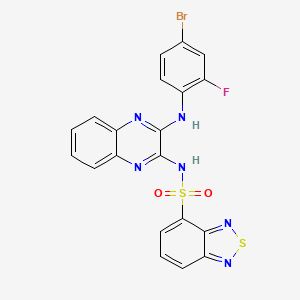![molecular formula C25H38N2O7 B15174868 D-Alanyl-O-{10-[(4-ethylbenzoyl)oxy]decanoyl}-L-serine CAS No. 921934-24-9](/img/structure/B15174868.png)
D-Alanyl-O-{10-[(4-ethylbenzoyl)oxy]decanoyl}-L-serine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Alanyl-O-{10-[(4-ethylbenzoyl)oxy]decanoyl}-L-serine: is a synthetic compound that combines the amino acids D-alanine and L-serine with a decanoyl chain and an ethylbenzoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-Alanyl-O-{10-[(4-ethylbenzoyl)oxy]decanoyl}-L-serine typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The key steps include:
Protection of Amino Groups: The amino groups of D-alanine and L-serine are protected using suitable protecting groups such as Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl).
Coupling Reactions: The protected amino acids are coupled with the decanoyl chain and the ethylbenzoyl group using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers and high-throughput purification techniques such as HPLC (high-performance liquid chromatography). The process is optimized for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylbenzoyl group, leading to the formation of hydroxylated or ketone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation Products: Hydroxylated or ketone derivatives of the ethylbenzoyl group.
Reduction Products: Alcohol derivatives of the carbonyl groups.
Substitution Products: Various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of the process.
Material Science: It can be incorporated into polymers to modify their properties, such as flexibility and thermal stability.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for specific enzymes, providing insights into enzyme mechanisms and potential therapeutic applications.
Protein Modification: It can be used to modify proteins, altering their function and stability.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific pathways or receptors.
Diagnostics: It can be used in diagnostic assays to detect specific biomolecules or disease markers.
Industry:
Cosmetics: The compound can be used in cosmetic formulations to enhance the stability and efficacy of active ingredients.
Agriculture: It can be used in agricultural formulations to improve the delivery and effectiveness of pesticides or fertilizers.
Mecanismo De Acción
The mechanism of action of D-Alanyl-O-{10-[(4-ethylbenzoyl)oxy]decanoyl}-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. It can also interact with cell membranes, affecting their permeability and signaling pathways. The exact mechanism depends on the specific application and target.
Comparación Con Compuestos Similares
D-Alanyl-O-(4-ethylbenzoyl)-L-serine: A similar compound with a shorter acyl chain.
D-Alanine, N-(4-ethylbenzoyl)-, decyl ester: A compound with a similar structure but lacking the serine moiety.
Uniqueness: D-Alanyl-O-{10-[(4-ethylbenzoyl)oxy]decanoyl}-L-serine is unique due to its combination of D-alanine, L-serine, and a long acyl chain with an ethylbenzoyl group
Propiedades
Número CAS |
921934-24-9 |
|---|---|
Fórmula molecular |
C25H38N2O7 |
Peso molecular |
478.6 g/mol |
Nombre IUPAC |
(2S)-2-[[(2R)-2-aminopropanoyl]amino]-3-[10-(4-ethylbenzoyl)oxydecanoyloxy]propanoic acid |
InChI |
InChI=1S/C25H38N2O7/c1-3-19-12-14-20(15-13-19)25(32)33-16-10-8-6-4-5-7-9-11-22(28)34-17-21(24(30)31)27-23(29)18(2)26/h12-15,18,21H,3-11,16-17,26H2,1-2H3,(H,27,29)(H,30,31)/t18-,21+/m1/s1 |
Clave InChI |
ICPRZSBSQZQCEN-NQIIRXRSSA-N |
SMILES isomérico |
CCC1=CC=C(C=C1)C(=O)OCCCCCCCCCC(=O)OC[C@@H](C(=O)O)NC(=O)[C@@H](C)N |
SMILES canónico |
CCC1=CC=C(C=C1)C(=O)OCCCCCCCCCC(=O)OCC(C(=O)O)NC(=O)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(2-Chloroethyl)-4-methoxyphenyl]ethan-1-one](/img/structure/B15174790.png)

![8,9-Dichloro-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile](/img/structure/B15174819.png)
![[2-(3-Phenylpropylidene)cyclohept-3-en-1-yl]acetic acid](/img/structure/B15174821.png)
![2-{[Dodecyl(methyl)amino]methyl}phenol](/img/structure/B15174825.png)

![1-Propanone, 3-[(4-hydroxyphenyl)thio]-1-(1-piperidinyl)-](/img/structure/B15174834.png)
![1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-[(4-Methoxyphenyl)aMino]-4-oxo-5(4H)-thiazolylidene]Methyl]-2-furanyl]-](/img/structure/B15174837.png)


![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide](/img/structure/B15174846.png)
![2-(3,4-Dichlorophenyl)-3-[(2-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B15174847.png)


